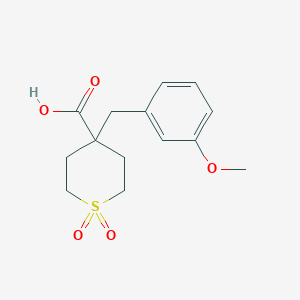
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure and properties that make it a valuable tool in understanding various biological processes.
Wissenschaftliche Forschungsanwendungen
Ester Formation and Protection : A study by Shah et al. (2014) demonstrates the conversion of carboxylic acids to 4-methoxybenzyl (PMB) esters, which highlights the utility of methoxybenzyl compounds in esterification, particularly for complex or sensitive substrates. This process is significant in the formation of PMB esters with high yields and no racemization or isomerization observed (Shah et al., 2014).
Photocatalytic Oxidation : Palmisano et al. (2007) investigated the photocatalytic oxidation of 4-methoxybenzyl alcohol, using home-prepared titanium dioxide catalysts, to produce p-anisaldehyde. This study is relevant for understanding the photocatalytic activities of methoxybenzyl compounds in transforming alcohol to aldehyde (Palmisano et al., 2007).
Protecting Groups in Organic Synthesis : In the context of protecting groups, a study by Wang et al. (2000) discusses the use of p-methoxybenzyl esters for protecting carboxylic acids under mild conditions. This technique allows selective protection in the presence of sensitive functional groups (Wang et al., 2000).
Oxidative Debenzylation : Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, demonstrating the utility of methoxybenzyl alcohols as protecting groups for carboxylic acids. Their approach offers compatibility with various functional groups sensitive to reductive debenzylation (Yoo et al., 1990).
Oxidative Decarboxylation : Baciocchi and Bietti (2002) studied the oxidation of 4-methoxyphenylacetic acid, leading to the formation of a 4-methoxybenzyl radical. This research provides insight into the electron transfer and decarboxylation processes involving methoxybenzyl compounds (Baciocchi & Bietti, 2002).
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-4-2-3-11(9-12)10-14(13(15)16)5-7-20(17,18)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSZLXFLMUGOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

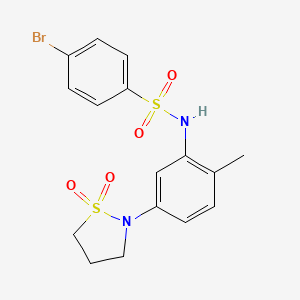
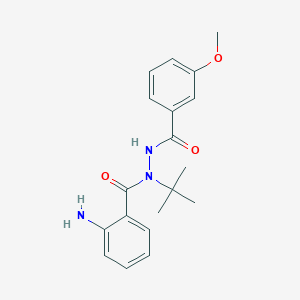
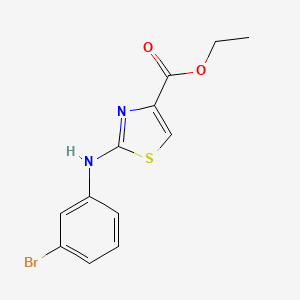
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
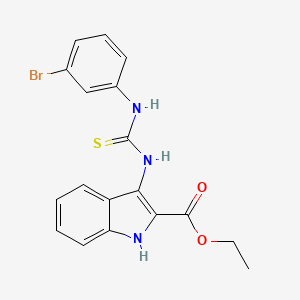

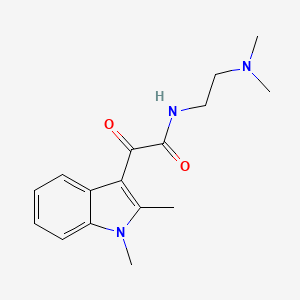
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)
